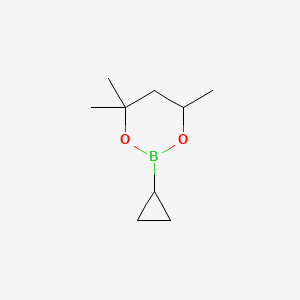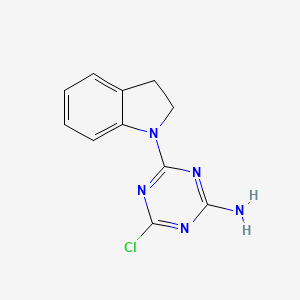
4-Chlor-6-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amin
Übersicht
Beschreibung
The compound “4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural compounds and pharmaceuticals . The compound also contains a triazine ring, which is a type of heterocyclic compound. The presence of these groups could suggest that this compound may have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and triazine rings. The specific methods would depend on the exact starting materials and the desired route of synthesis. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and triazine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . This can affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group (-NH2) can participate in acid-base reactions, and the chloro group (-Cl) can be substituted in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate: , wie 4-Chlor-6-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amin, haben sich in der antiviralen Forschung als vielversprechend erwiesen. Verbindungen mit dem Indol-Kern wurden synthetisiert und auf ihre inhibitorische Aktivität gegen Viren wie Influenza A und Coxsackie B4-Virus getestet . Die Fähigkeit des Indol-Kerns, mit hoher Affinität an mehrere Rezeptoren zu binden, macht ihn zu einem wertvollen Gerüst für die Entwicklung neuer antiviraler Wirkstoffe.
Entzündungshemmende Aktivität
Das Indol-Gerüst wird auch wegen seiner entzündungshemmenden Eigenschaften untersucht. Forscher haben sich für die Synthese verschiedener Indolderivate interessiert, um sie auf pharmakologische Aktivitäten, einschließlich entzündungshemmender Wirkungen, zu untersuchen. Diese Verbindungen könnten potenziell Erkrankungen behandeln, die durch Entzündungen gekennzeichnet sind, wie Arthritis und Asthma .
Antitumoraktivität
Indol-basierte Verbindungen wurden auf ihr Potenzial in der Krebstherapie untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Signalwegen zu interagieren, macht sie zu geeigneten Kandidaten für Antitumormittel. Studien haben sich auf die Synthese von Indolderivaten konzentriert, die spezifische Krebszellen oder Signalwege angreifen können, die am Tumorwachstum und der Metastasierung beteiligt sind .
Anti-HIV-Aktivität
Der Kampf gegen HIV hat zur Erforschung von Indolderivaten als potenziellen Anti-HIV-Wirkstoffen geführt. Die strukturelle Komplexität von Indol ermöglicht die Herstellung von Verbindungen, die die Fähigkeit des Virus beeinträchtigen können, sich zu replizieren oder in das Genom des Wirts zu integrieren .
Antioxidative Aktivität
Oxidativer Stress ist ein Faktor bei vielen Krankheiten, und Indolderivate wurden auf ihre antioxidativen Eigenschaften untersucht. Durch das Entfernen freier Radikale oder die Hochregulierung der körpereigenen antioxidativen Abwehrmechanismen könnten diese Verbindungen zur Vorbeugung oder Behandlung von Krankheiten beitragen, die mit oxidativem Stress zusammenhängen .
Antimikrobielle Aktivität
Die antimikrobiellen Eigenschaften von Indolderivaten machen sie nützlich für die Entwicklung neuer Antibiotika. Da die Antibiotikaresistenz zunimmt, könnte die Synthese neuartiger indolbasierter Verbindungen zu wirksamen Behandlungen gegen resistente Bakterienstämme führen .
Antituberkulose-Aktivität
Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und Indolderivate bieten eine neue Möglichkeit für die Entwicklung von Antituberkulose-Medikamenten. Die Forschung hat sich darauf konzentriert, Verbindungen zu schaffen, die Mycobacterium tuberculosis, das Bakterium, das für die Krankheit verantwortlich ist, effektiv bekämpfen können .
Antidepressive Aktivität
Depression ist weltweit ein großes Gesundheitsproblem, und Indolderivate wurden als potenzielle Antidepressiva synthetisiert. Der Indol-Kern ist ein wichtiger Strukturbaustein in vielen Antidepressiva, und seine Modifikation könnte zu neuen Therapien mit schnellerem Wirkungseintritt und weniger Nebenwirkungen führen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine interacts with receptor tyrosine kinases, which are crucial for the transmission of biochemical signals across the plasma membrane .
Cellular Effects
The effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of macrophage migration inhibitory factor (MIF), a cytokine involved in immune responses . By targeting MIF, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can alter the behavior of immune cells, potentially impacting inflammation and immune regulation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases . This inhibition occurs through binding interactions with the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.
Metabolic Pathways
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .
Eigenschaften
IUPAC Name |
4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFOUADYLWOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



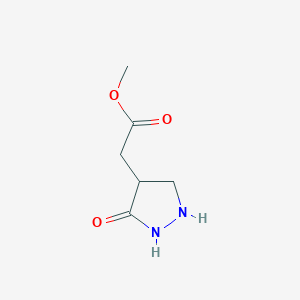
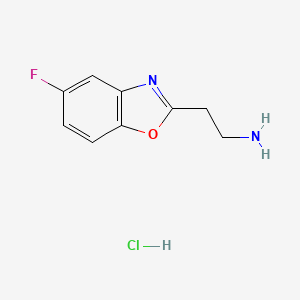

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)
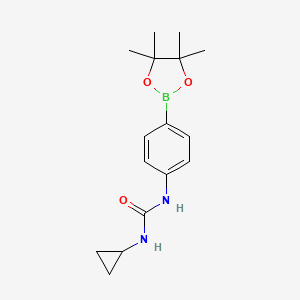
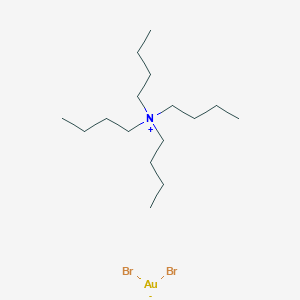
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
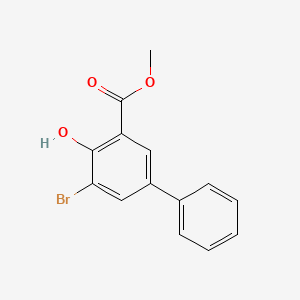
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)


![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
